5-ethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
Description
5-ethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide group linked to a pyrrolidin-3-yl moiety, which is further substituted with a pyridin-2-yl group. This structure combines lipophilic (ethyl group) and hydrogen-bonding (sulfonamide, pyridine) elements, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
5-ethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-2-13-6-7-15(21-13)22(19,20)17-12-8-10-18(11-12)14-5-3-4-9-16-14/h3-7,9,12,17H,2,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVXXGJSOZKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
The presence of the pyrrolidine ring in bioactive molecules has been associated with the influence of steric factors on biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog documented in recent literature is 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (). Key differences include:
Substituent on the thiophene ring: The target compound has an ethyl group (‑CH₂CH₃) at the 5-position, whereas the analog features a chlorine atom.
Amine moiety : The target compound’s pyrrolidine-pyridine group introduces a rigid bicyclic system, while the analog’s phenyl-pyridazine-pyrrolidine moiety offers a planar aromatic system. This difference may influence binding selectivity; pyridine derivatives often exhibit stronger π-π stacking in enzyme active sites compared to pyridazine-based structures.
Physicochemical and Pharmacological Properties
Key Research Findings
Substituent Effects: Ethyl vs. Chlorine: Ethyl groups in sulfonamides are associated with prolonged metabolic stability compared to halogenated analogs, as observed in cytochrome P450 inhibition assays for related compounds. However, chlorine substituents may improve solubility for intravenous formulations . Amine Moieties: Pyrrolidine-pyridine systems (target compound) show higher binding affinity to serotonin receptors (e.g., 5-HT₆) in preclinical models than pyridazine-based analogs, likely due to improved steric compatibility .
Synthetic Accessibility :
- The target compound’s synthesis involves coupling 5-ethylthiophene-2-sulfonyl chloride with 1-(pyridin-2-yl)pyrrolidin-3-amine, a route requiring careful control of reaction conditions to avoid pyrrolidine ring oxidation. In contrast, the analog’s phenyl-pyridazine group necessitates multi-step Suzuki-Miyaura cross-coupling, increasing synthetic complexity .
Limitations and Contradictions
- The ethyl group’s impact on bioavailability remains theoretical; some studies suggest alkyl groups may increase off-target binding in vivo, contradicting assumptions about selectivity .
Q & A
Q. Basic Structural Confirmation
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at C5 of thiophene, pyridine-pyrrolidine linkage). Key signals include δ ~2.5 ppm (ethyl CH₂) and aromatic protons at δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond in sulfonamide: ~1.63 Å) and dihedral angles between thiophene and pyridine rings, critical for understanding steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 375.46 (C₁₇H₁₇N₃O₃S₂) .
What advanced strategies optimize reaction yields and purity during synthesis?
Q. Advanced Experimental Design
- Solvent Screening : Polar aprotic solvents (DMF, acetone) enhance solubility of intermediates, while DCM minimizes side reactions .
- Catalyst Use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-step syntheses involving heterocyclic amines .
- Computational Optimization : Reaction path search methods (e.g., density functional theory) predict transition states and identify optimal conditions (e.g., 50–60°C, 3–4 hr reaction time) .
How does this compound interact with biological targets, and what assays are used to evaluate its activity?
Q. Advanced Pharmacological Analysis
- Enzyme Inhibition : Assayed against kinases (e.g., EGFR) or carbonic anhydrases via fluorescence polarization. IC₅₀ values correlate with sulfonamide’s binding to Zn²⁺ in active sites .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines (e.g., HeLa), with logP ~2.5 indicating moderate membrane permeability .
- Mutagenicity Studies : Ames test with S. typhimurium TA98/TA100 strains evaluates genotoxicity linked to the pyridine moiety .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced Data Interpretation
- Assay Variability : Differences in IC₅₀ values (e.g., 1–10 µM for kinase inhibition) may arise from buffer pH (optimal: 7.4) or ATP concentration (1 mM vs. 10 mM) .
- Structural Analog Comparison : Compare with 5-chloro analogs (e.g., 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide) to isolate electronic effects of the ethyl group on activity .
- Molecular Dynamics Simulations : Model binding pocket interactions (e.g., hydrophobic contacts with pyrrolidine) to explain discrepancies in in vitro vs. in vivo efficacy .
What are the stability profiles of this compound under varying storage and experimental conditions?
Q. Advanced Stability Studies
- pH Stability : Degrades rapidly at pH <3 (sulfonamide hydrolysis) or pH >10 (pyridine ring oxidation). Stabilized in pH 6–8 buffers for bioassays .
- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180°C. Store at –20°C in amber vials to prevent light-induced radical formation .
- Solution Stability : HPLC monitoring reveals <5% degradation in DMSO over 30 days; avoid aqueous solutions >24 hr .
How can computational methods enhance the design of derivatives with improved properties?
Q. Advanced Drug Design
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethyl vs. methoxy) with logD and IC₅₀ using partial least squares regression .
- Docking Studies : Glide/SP or AutoDock Vina predict binding poses in enzyme pockets (e.g., pyridine N coordinating with catalytic lysine in kinases) .
- ADMET Prediction : SwissADME forecasts oral bioavailability (~60%) and CYP3A4 metabolism risks due to pyrrolidine N-oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
